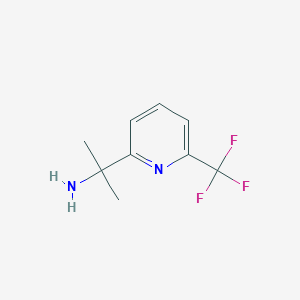

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

Description

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (CAS: 1192356-25-4) is a pyridine derivative characterized by a trifluoromethyl group at the 6-position of the pyridine ring and a propan-2-amine substituent at the 2-position. With a molecular weight of 204.19 g/mol and the formula C₉H₁₁F₃N₂, it is commonly utilized in pharmaceutical and agrochemical research due to its structural versatility . The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12/h3-5H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJCFHMVIPNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721318 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192356-25-4 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis typically begins with the preparation or procurement of 6-(trifluoromethyl)pyridine-2-carbaldehyde , which serves as the key aldehyde intermediate. This aldehyde is crucial as it provides the pyridine scaffold with the trifluoromethyl group positioned at the 6-position, enabling subsequent functionalization at the 2-position.

Reductive Amination Route

The most common and efficient method to prepare 2-(6-(trifluoromethyl)pyridin-2-yl)propan-2-amine is through reductive amination of the aldehyde intermediate with isopropylamine or similar amines. This process involves:

- Reaction Conditions : The aldehyde is reacted with isopropylamine in the presence of a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Solvent : Typically methanol or dichloromethane is used as the solvent.

- Temperature : Ambient to slightly elevated temperatures (20–70 °C) are employed to facilitate the reaction.

- Outcome : The reductive amination converts the aldehyde to the corresponding secondary or tertiary amine, yielding the target compound with high selectivity and purity.

This method is favored for its simplicity, scalability, and the ability to produce the compound in good yields suitable for pharmaceutical applications.

Alternative Synthetic Routes and Catalytic Methods

Additional methods documented in medicinal chemistry research include:

Cyclization and Palladium-Catalyzed Coupling Reactions : Some synthetic approaches involve the formation of pyridinyl-imidazo fused systems followed by palladium-catalyzed amination or arylation steps. These methods utilize catalysts such as Pd2(dba)3 with ligands like XantPhos and bases such as t-BuONa under inert atmosphere at elevated temperatures (90–110 °C).

Use of Tosyl Acid Catalysis and Isocyanides : Certain protocols describe the condensation of substituted pyridin-2-amines with pyridine-2-carbaldehydes in the presence of tosyl acid and isocyanides at elevated temperatures (~70 °C) to form imidazo[1,2-a]pyridine derivatives, which can be further manipulated to introduce the amine substituent.

Amide Formation and Reduction : Another route involves coupling of pyridinyl amines with carboxylic acids using coupling agents like EDCI, followed by reduction of the amide intermediate with borane complexes (BH3-Me2S) to yield the amine functionality.

Industrial Scale Considerations

For industrial production, the reductive amination route is typically optimized for:

- Yield and Purity : Process parameters such as reagent stoichiometry, solvent choice, and reaction time are fine-tuned.

- Scalability : Use of continuous flow reactors and automated systems enhances reproducibility and throughput.

- Safety and Environmental Impact : Selection of reducing agents and solvents with lower toxicity and better environmental profiles is prioritized.

- Purification : Crystallization and chromatographic techniques are employed to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 6-(Trifluoromethyl)pyridine-2-carbaldehyde, isopropylamine, NaBH(OAc)3, MeOH, 20–70 °C | High selectivity, good yield, scalable | Requires careful control of reducing agent |

| Pd-Catalyzed Coupling | Pd2(dba)3, XantPhos, t-BuONa, aryl halides, toluene, 90–110 °C | Versatile for complex derivatives | Requires expensive catalysts, inert atmosphere |

| Tosyl Acid Catalysis with Isocyanides | Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, 2-isocyano-2,4,4-trimethylpentane, MeOH, 70 °C | Enables fused ring formation | Multi-step, requires purification |

| Amide Coupling and Reduction | Pyridinyl amine, carboxylic acid, EDCI, BH3-Me2S, THF, 0–60 °C | Useful for introducing amine via amide intermediate | Multi-step, sensitive reagents |

Research Findings and Notes

- The trifluoromethyl group at the 6-position confers metabolic stability and lipophilicity, which is beneficial for drug development.

- Reductive amination is the most straightforward and widely used method for preparing this compound.

- Pd-catalyzed methods and imidazo ring formations represent advanced synthetic strategies that allow for structural diversification.

- Industrial processes emphasize scalability and environmental considerations, often employing continuous flow techniques.

- Purification typically involves silica gel chromatography or preparative HPLC to ensure high purity for research and pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications, particularly in the development of drugs targeting collagen-related diseases and pain management therapies. Its structural features, including the trifluoromethyl group, enhance lipophilicity and metabolic stability, making it a valuable candidate in drug design.

Enzyme Inhibition

One of the notable biological activities of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine is its ability to inhibit collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition has implications for treating conditions such as fibrosis and certain cancers where collagen metabolism is disrupted.

Neurotransmitter Modulation

The compound also influences neurotransmitter production in peripheral sensory trigeminal nerves, affecting pain signaling pathways. This modulation opens avenues for its use in pain management therapies.

Biochemical Research

In biochemical studies, this compound is utilized to understand cellular processes and mechanisms of action at the molecular level.

Cellular Effects

Research indicates that this compound can alter cell signaling pathways and gene expression, leading to changes in cellular metabolism. These effects are crucial for elucidating its role in various biological systems .

Interaction Studies

Interaction studies reveal that this compound interacts with various biomolecules, including proteins and enzymes involved in metabolic pathways. Such interactions are essential for understanding its pharmacological profile and potential side effects.

Industrial Applications

Beyond medicinal chemistry, this compound has applications in industrial chemistry as well.

Agrochemicals Production

Due to its unique chemical properties, this compound serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Analytical Chemistry

In analytical chemistry, this compound can be used as a building block for synthesizing more complex organic molecules, facilitating the development of new analytical methods .

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage at 2–8°C under inert atmosphere and protection from light .

- Hazards : Classified as hazardous (UN 2735, Packing Group III) with risks including acute toxicity (H302), skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) .

- Synthesis : Often prepared via coupling reactions involving trifluoromethylpyridine intermediates, as seen in related compounds (e.g., pexidartinib hydrochloride, which shares structural motifs) .

Comparison with Similar Compounds

Below is a detailed comparison of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine with structurally analogous compounds, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Position :

- The pyridine-2-yl vs. pyridine-3-yl substitution (e.g., 1192356-25-4 vs. 1031721-46-6) alters electronic and steric properties. The 2-position in the target compound may enhance binding affinity in enzyme pockets compared to 3-position analogs .

Functional Groups :

- Trifluoromethyl (-CF₃) vs. Chlorine (-Cl) : The -CF₃ group increases lipophilicity and metabolic resistance, whereas -Cl may improve electrophilic reactivity, as seen in 1060812-06-7 .

Salt Forms :

- The hydrochloride salt (CAS: 1192356-27-6) offers improved aqueous solubility, critical for bioavailability in drug development, compared to the free base .

The target compound may serve as a precursor for similar kinase inhibitors .

Biological Activity

Overview

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine, a compound characterized by its trifluoromethyl group attached to a pyridine ring, exhibits significant biological activities. Its unique chemical properties, particularly the electron-withdrawing nature of the trifluoromethyl group, enhance its reactivity and stability, making it a valuable candidate in medicinal chemistry. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

- Molecular Formula : C9H11F3N

- Molar Mass : 204.19 g/mol

- CAS Number : 1192356-25-4

The trifluoromethyl group increases lipophilicity and metabolic stability, which are crucial for drug development. The compound's synthesis can be achieved through various methods, including the exchange of chlorine and fluorine atoms in pyridine derivatives .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibition of collagen prolyl-4-hydroxylase, an enzyme essential for collagen synthesis. This inhibition has implications for treating conditions such as fibrosis and certain cancers.

Cellular Effects

The compound influences several cellular processes:

- Neurotransmitter Production : It affects the production of neurotransmitters in peripheral sensory trigeminal nerves, impacting pain signaling pathways.

- Cell Signaling Pathways : It modulates various signaling pathways and gene expression, leading to alterations in cellular metabolism.

Molecular Mechanisms

At the molecular level, this compound interacts with specific biomolecules through binding interactions. This interaction is crucial for its role as an enzyme inhibitor and its effects on cellular processes. The presence of the trifluoromethyl substituent is essential for its biological activity, as demonstrated in studies where derivatives lacking this group showed significantly reduced activity .

Case Studies

- Antichlamydial Activity : A study demonstrated that compounds containing trifluoromethyl groups exhibited significant antichlamydial activity. The presence of this substituent was critical for their effectiveness against Chlamydia trachomatis, highlighting the importance of structural modifications in drug design .

- In Vitro Studies : In vitro assays revealed that this compound significantly inhibited collagen prolyl-4-hydroxylase activity. This inhibition was quantified to show potential therapeutic benefits in conditions characterized by excessive collagen deposition .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine | Structure | Variation in pyridine position affects biological activity |

| 4-(Trifluoromethyl)pyridine | Structure | Lacks amine functionality; primarily used as a building block |

| 5-Hydroxy-4-(trifluoromethyl)-3-piperidinyl-pyrazolo[3,4-b]pyridin | Structure | More complex structure; potential for diverse pharmacological effects |

Q & A

Q. What are the optimal synthetic routes for 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine, and what reaction conditions are critical for high yield?

The synthesis of this compound typically involves reductive amination between 6-(trifluoromethyl)pyridine-2-carbaldehyde and a secondary amine source. Key steps include:

- Using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in methanol or ethanol at 0–25°C .

- Optimizing solvent choice (polar aprotic solvents like THF enhance reactivity) and temperature control (prolonged heating >60°C may degrade sensitive intermediates) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C₉H₁₁F₃N₂; exact mass 204.0874) .

- ¹H/¹³C NMR: The trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and pyridine protons (δ 7.5–8.5 ppm in ¹H NMR) are diagnostic .

- HPLC-PDA: Quantifies purity using a C18 column (acetonitrile/water mobile phase) and monitors UV absorption at 254 nm .

Q. How can researchers mitigate challenges in isolating this compound due to its hygroscopicity?

- Lyophilization: After synthesis, freeze-dry the compound under vacuum to remove residual solvents and prevent moisture absorption .

- Storage: Use airtight containers with desiccants (e.g., silica gel) under inert gas (argon or nitrogen) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in derivatization reactions?

The electron-withdrawing trifluoromethyl group (-CF₃):

- Reduces electron density on the pyridine ring, making it less reactive toward electrophilic substitution but enhancing stability against oxidation .

- Facilitates nucleophilic aromatic substitution at the pyridine’s 4-position under basic conditions (e.g., with amines or thiols) . Computational modeling (DFT) predicts partial charges and guides functionalization strategies .

Q. What strategies resolve discrepancies in biological activity data when testing against enzyme isoforms?

- Orthogonal Assays: Combine enzymatic inhibition assays (e.g., fluorescence-based) with surface plasmon resonance (SPR) to validate binding kinetics .

- pH and Cofactor Optimization: Adjust assay buffers (e.g., pH 7.4 vs. 6.8) and include cofactors (e.g., Mg²⁺) to mimic physiological conditions .

- Isoform-Specific Mutagenesis: Use CRISPR-edited cell lines to isolate target isoforms and reduce off-target effects .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?

- In Vitro Binding Studies: Radioligand displacement assays (³H-labeled ligands) on membrane-bound receptors (e.g., serotonin transporters) .

- Molecular Dynamics Simulations: Model interactions with homology-built protein structures to identify key binding residues .

- Metabolic Stability Testing: Incubate with liver microsomes to assess CYP450-mediated degradation and guide structural modifications .

Data Contradiction Analysis Example

Scenario: Conflicting IC₅₀ values reported for kinase inhibition.

Resolution:

Reproducibility Checks: Replicate assays in triplicate under standardized conditions (e.g., ATP concentration, incubation time) .

Proteomic Profiling: Use kinase selectivity panels to rule out off-target interactions .

Crystallography: Co-crystallize the compound with the kinase to confirm binding mode and active-site interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.